molecular formula C29H28N2O5S B11606375 4-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

4-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

Cat. No.: B11606375
M. Wt: 516.6 g/mol
InChI Key: MLQHAYFWNWAGKS-UHFFFAOYSA-N
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Description

4-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepine core, a thiophene ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

4-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.

    Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: This compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the specific application. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is unique due to its combination of a dibenzo[b,e][1,4]diazepine core, a thiophene ring, and a butanoic acid moiety. This combination of structural features is not commonly found in other compounds, making it a valuable scaffold for the development of new molecules with diverse applications.

Properties

Molecular Formula

C29H28N2O5S

Molecular Weight

516.6 g/mol

IUPAC Name

4-[9-(4-methoxyphenyl)-3-methyl-7-oxo-6-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid

InChI

InChI=1S/C29H28N2O5S/c1-17-5-10-21-23(14-17)31(26(33)11-12-27(34)35)29(25-4-3-13-37-25)28-22(30-21)15-19(16-24(28)32)18-6-8-20(36-2)9-7-18/h3-10,13-14,19,29-30H,11-12,15-16H2,1-2H3,(H,34,35)

InChI Key

MLQHAYFWNWAGKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2C(=O)CCC(=O)O)C4=CC=CS4)C(=O)CC(C3)C5=CC=C(C=C5)OC

Origin of Product

United States

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